N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked via a methylene bridge to a pyridine ring substituted with a 2-oxopyrrolidin group. The compound’s design integrates heterocyclic motifs (benzothiazole, pyridine, and pyrrolidinone) to optimize physicochemical properties and biological interactions. Its synthesis follows a multi-step route involving coupling reactions between activated carboxylate intermediates and amines, as described in analogous thiazole carboxamide derivatives . The pyrrolidinone moiety may enhance solubility and metabolic stability, while the benzothiazole scaffold is associated with kinase inhibition or protein-binding activity, though specific target data for this compound remains undisclosed in the provided evidence.
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16-6-3-9-22(16)15-10-12(7-8-19-15)11-20-17(24)18-21-13-4-1-2-5-14(13)25-18/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMOVRKXIXVVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Aminothiophenol Derivatives
The benzo[d]thiazole core is typically synthesized via cyclization of o-aminothiophenol with carbonyl sources. In one approach, o-aminothiophenol reacts with carbon disulfide (CS₂) under basic conditions (e.g., NaOH) to form the thiazole ring. Alternatively, chloroacetic acid or α-keto acids facilitate cyclization, yielding 2-carboxy-substituted benzothiazoles. For instance:
Bromine-Mediated Cyclization
A patent (WO2004060890A1) describes bromine-catalyzed cyclization of p-substituted anilines with ammonium thiocyanate to form 2-aminobenzothiazoles, which are oxidized to carboxylic acids. For example:
- p-Methoxyaniline reacts with NH₄SCN and Br₂ in acetic acid to yield 6-methoxy-1,3-benzothiazol-2-amine .
- Oxidation with KMnO₄ in acidic conditions produces benzo[d]thiazole-2-carboxylic acid .
Synthesis of (2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methylamine
Functionalization of Pyridine at the 2-Position
Introducing the 2-oxopyrrolidin-1-yl group at the pyridine’s 2-position often involves Buchwald-Hartwig amination . For example:
Bromination and Amination of the 4-Methyl Group
The methyl group at the pyridine’s 4-position is converted to aminomethyl via radical bromination followed by Gabriel synthesis:
- 2-(2-Oxopyrrolidin-1-yl)-4-methylpyridine undergoes bromination with N-bromosuccinimide (NBS) and AIBN in CCl₄.
- The bromide is treated with phthalimide potassium salt in DMF, followed by hydrazine cleavage to yield (2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methylamine .
Amide Coupling to Assemble the Final Compound
Acid Chloride Method
Benzo[d]thiazole-2-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and coupled with the pyridine-derived amine:
Carbodiimide-Mediated Coupling
Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions:
- Benzo[d]thiazole-2-carboxylic acid (1 eq), EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (2 eq) in DMF are stirred for 30 minutes.
- The pyridine-derived amine (1 eq) is added, and the reaction proceeds at room temperature for 12 hours.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 8.35 (d, J = 5.2 Hz, 1H, pyridine-H), 7.95–7.45 (m, 4H, aromatic-H), 4.65 (s, 2H, CH₂), 3.82–3.45 (m, 4H, pyrrolidinone-H), 2.40–1.95 (m, 4H, pyrrolidinone-CH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O, amide), 1640 cm⁻¹ (C=O, pyrrolidinone), 1520 cm⁻¹ (C=N).
- HRMS (ESI+) : m/z 381.1325 [M+H]⁺ (calc. 381.1328).
Purity and Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzo[d]thiazole acid | CS₂/NaOH, reflux | 75 | 98.5 |
| Pyridine amination | Pd(OAc)₂/Xantphos, 110°C | 74 | 97.8 |
| Amide coupling | EDC/HOBt, DMF, rt | 85 | 99.1 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Acid chloride method : Higher yields (78%) but requires stringent anhydrous conditions.
- EDC/HOBt coupling : Lower cost and easier handling, with comparable yields (85%).
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs share core heterocyclic frameworks but differ in substituents, linkage groups, or appended pharmacophores. Below is a detailed comparison based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound employs a benzothiazole core, whereas analogs in feature indolinone or quinoline systems. Benzothiazole derivatives are often associated with kinase inhibition, while indolinone scaffolds are common in tyrosine kinase inhibitors (e.g., sunitinib) .
Substituent Effects: Halogenation: The 5-fluoro substituent in one analog (Entry 1, Table 1) may enhance binding affinity via halogen bonding, a feature absent in the target compound . Aromatic Systems: Quinoline in analogs (Entries 2–3, Table 1) likely improves π-π stacking with hydrophobic pockets compared to the pyridine-pyrrolidinone system in the target compound .
Synthetic Pathways: The target compound’s synthesis aligns with methods for substituted thiazole carboxamides (), involving hydrolysis of ethyl carboxylates followed by amine coupling. In contrast, analogs in likely utilize condensation reactions for indolinone-acetamide formation .
Research Findings and Implications
- Activity Trends: While biological data for the target compound is unavailable in the evidence, analogs with indolinone-quinoline frameworks () report moderate activity (e.g., pIC50 values ~5–6), suggesting that core heterocycle choice significantly impacts potency .
- Metabolic Stability: The 2-oxopyrrolidin group in the target compound may confer better metabolic stability compared to methylisoxazole-containing analogs, as pyrrolidinones are less prone to oxidative metabolism .
Biological Activity
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O2S, with a molecular weight of approximately 369.48 g/mol. The compound features a unique combination of a benzo[d]thiazole moiety, a pyridine ring, and a pyrrolidinone structure, which contribute to its diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures can inhibit specific enzymes or modulate receptor activities, making them potential candidates for therapeutic applications.
- Acetylcholinesterase Inhibition : Compounds containing thiazole and pyridine moieties have been studied for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of Alzheimer's disease. For instance, derivatives with similar scaffolds have shown promising results in inhibiting AChE, suggesting that this compound may exhibit similar properties .
- Antimicrobial Activity : The structural components of this compound suggest potential antimicrobial properties. Research on related thiazole derivatives has demonstrated significant antibacterial and antifungal activities, indicating that this compound may also possess such effects.
- Anticancer Potential : Some studies have highlighted the anticancer properties of thiazole-based compounds. The ability to induce apoptosis in cancer cells while sparing normal cells is a key area of interest for compounds like this compound.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound:
Case Studies
Case Study 1: Acetylcholinesterase Inhibition
A recent study synthesized several derivatives based on benzo[d]thiazole and evaluated their AChE inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than existing treatments for Alzheimer's disease, highlighting the therapeutic potential of structurally similar compounds .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of thiazole derivatives. In vitro studies showed that these compounds could induce apoptosis in breast cancer cells while exhibiting minimal toxicity towards normal cells, indicating a selective action that could be beneficial for cancer therapy.
Q & A
Q. Table 1: Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, RT → 60°C | 6–39% | |
| Cyclization | Reflux in EtOH/H2O | 17–45% | |
| Deprotection | TFA/DCM (1:1) | 85–99% |
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for pyrrolidinone (δ ~2.3–2.8 ppm for CH2 groups), pyridine (δ ~8.2–8.6 ppm), and benzo[d]thiazole (δ ~7.5–8.0 ppm) .
- Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular ion ([M+H]<sup>+</sup>) and compare with theoretical m/z values .
- HPLC : Use reverse-phase C18 columns (e.g., 90:10 H2O/ACN) to verify purity (>95%) .
Basic: How to assess the purity of the compound for biological assays?
Methodological Answer:
- HPLC Method :
- Column: C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase: Gradient from 90% H2O (0.1% TFA) to 10% ACN over 20 min.
- Detection: UV at 254 nm. Purity ≥95% is acceptable for in vitro studies .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Modify the pyrrolidinone (e.g., fluorination at C3/C4) or pyridine (e.g., Cl/OMe at C5) to probe steric/electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic assays .
- Data Analysis : Use IC50 values and molecular docking (e.g., AutoDock Vina) to correlate substituents with activity .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected <sup>1</sup>H NMR signals)?
Methodological Answer:
- Dynamic Effects : Check for rotameric splitting in amide bonds (e.g., slow rotation causing peak duplication) .
- Impurity Identification : Compare LC-MS traces with synthetic intermediates; unexpected m/z signals may indicate side products .
- Variable Temperature NMR : Heat samples to 50°C to coalesce split peaks caused by conformational exchange .
Advanced: What computational strategies predict the compound’s biological targets?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger Phase to map H-bond acceptors (thiazole N) and hydrophobic regions (pyrrolidinone) .
- Molecular Dynamics (MD) : Simulate binding to kinase ATP pockets (e.g., EGFR) using AMBER or GROMACS .
- Druggability Prediction : Calculate physicochemical properties (cLogP <5, TPSA <140 Ų) with SwissADME .
Advanced: How to address solubility limitations in in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Salt Formation : Synthesize HCl or sodium salts of the carboxamide group .
- Pro-drug Approach : Introduce hydrolyzable esters (e.g., acetyl) at the pyrrolidinone oxygen .
Advanced: What biophysical methods validate target engagement?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip; measure binding kinetics (KD) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry (n) in PBS buffer (pH 7.4) .
- Crystallography : Co-crystallize the compound with the target (e.g., kinase) to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
